molecular formula C8H8BrFO2 B6308987 6-Bromo-3-ethoxy-2-fluorophenol CAS No. 1776923-59-1

6-Bromo-3-ethoxy-2-fluorophenol

Cat. No.: B6308987
CAS No.: 1776923-59-1
M. Wt: 235.05 g/mol
InChI Key: LEUJIVDSGCHCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-ethoxy-2-fluorophenol is an organic compound with the molecular formula C8H8BrFO2. It is a brominated phenol derivative, characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethoxy-2-fluorophenol typically involves the bromination of 3-ethoxy-2-fluorophenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethoxy-2-fluorophenol undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Coupling reactions: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products Formed

    Nucleophilic substitution: Substituted phenols with various functional groups.

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Coupling reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-Bromo-3-ethoxy-2-fluorophenol is utilized in several scientific research areas, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Exploring its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Application in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethoxy-2-fluorophenol involves its interaction with molecular targets through its functional groups. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-ethoxy-3-fluorophenol
  • 3-Bromo-2-ethoxy-6-fluorophenol
  • 2-Bromo-3-ethoxy-6-fluorophenol

Uniqueness

6-Bromo-3-ethoxy-2-fluorophenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of both bromine and fluorine atoms on the aromatic ring provides distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-bromo-3-ethoxy-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUJIVDSGCHCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.